Product packaging for 4-Chlorokynurenine(Cat. No.:CAS No. 75802-84-5)

4-Chlorokynurenine

Cat. No.: B1664160
CAS No.: 75802-84-5
M. Wt: 242.66 g/mol
InChI Key: HQLHZNDJQSRKDT-UHFFFAOYSA-N
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Description

Overview of 4-Chlorokynurenine as a Neuropharmaceutical Candidate

This compound (4-Cl-KYN), also known by its developmental code name AV-101, is an orally active small molecule designed to overcome the limitations of its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). wikipedia.orgwikipedia.org While 7-Cl-KYNA is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor, it cannot efficiently cross the blood-brain barrier. wikipedia.orgnih.gov 4-Cl-KYN, however, readily penetrates the blood-brain barrier via the large neutral amino acid transporter 1 (LAT1). wikipedia.orgacs.orgresearchgate.net Once in the central nervous system, it is converted by the enzyme kynurenine (B1673888) aminotransferase within astrocytes into the active 7-Cl-KYNA. wikipedia.orgnih.gov

The primary mechanism of action for 4-Cl-KYN's therapeutic potential is the inhibition of NMDA receptors by its metabolite, 7-Cl-KYNA. wikipedia.orgmedchemexpress.com By blocking the glycine binding site, it modulates glutamatergic activity, a pathway implicated in various neurological conditions. nih.gov This mechanism has led to its investigation as a potential rapid-acting antidepressant, with preclinical studies in animal models showing effects similar to ketamine but without the associated psychotomimetic side effects. wikipedia.orgnih.gov Beyond depression, research has explored its efficacy in animal models for neuropathic pain, Huntington's disease, and levodopa-induced dyskinesia in Parkinson's disease. nih.govmdpi.com

Key Properties of this compound and its Active Metabolite
CompoundPropertyDescriptionReference
This compound (AV-101) TypeProdrug wikipedia.org
BBB PermeabilityReadily crosses the blood-brain barrier via LAT1 transporter wikipedia.orgacs.org
MetabolismConverted to 7-Cl-KYNA in astrocytes wikipedia.org
7-Chlorokynurenic Acid (7-Cl-KYNA) TypeActive Metabolite nih.gov
BBB PermeabilityPoorly crosses the blood-brain barrier wikipedia.org
Mechanism of ActionPotent and selective antagonist at the glycine site of the NMDA receptor wikipedia.org

Historical Context of its Development and Investigation

The journey of this compound from laboratory discovery to clinical investigation involves several key organizations. The compound was first discovered at Marion Merrell Dow. wikipedia.org Its biological activity and potential were subsequently explored at the University of Maryland. wikipedia.org

The formal development of AV-101 was initiated by Artemis Neuroscience, a company formed specifically to advance the work originating from the collaboration between the University of Maryland and Marion Merrell Dow scientists. wikipedia.org In 2003, VistaGen Therapeutics acquired Artemis Neuroscience, thereby obtaining the rights to AV-101. wikipedia.org Under VistaGen's stewardship, 4-Cl-KYN advanced through preclinical and clinical development. wikipedia.orgpracticalneurology.com

By 2013, AV-101 had successfully completed two Phase I clinical trials. wikipedia.org Subsequently, a Phase II trial was initiated to assess its efficacy in treatment-resistant major depression. wikipedia.orgpsychiatryonline.org However, this trial did not show a statistically significant difference between AV-101 and placebo in alleviating depressive symptoms. wikipedia.orgbioworld.com Research has also explored its potential for other indications, with the FDA clearing an Investigational New Drug (IND) application for a Phase 2 clinical trial for levodopa-induced dyskinesia. practicalneurology.com

Timeline of this compound (AV-101) Development
EventOrganization(s)Year/PeriodReference
DiscoveryMarion Merrell DowNot Specified wikipedia.org
Initial DevelopmentArtemis NeuroscienceNot Specified wikipedia.org
Acquisition of RightsVistaGen Therapeutics2003 wikipedia.org
Completion of Phase I TrialsVistaGen TherapeuticsBy 2013 wikipedia.org
Initiation of Phase II Trial (Depression)VistaGen Therapeutics2016 wikipedia.org
FDA IND Clearance (LID)VistaGen Therapeutics2020 practicalneurology.com

Positioning within the Kynurenine Pathway Research Landscape

This compound is a halogenated derivative of L-kynurenine, a central compound in the kynurenine pathway. wikipedia.org The kynurenine pathway is the primary metabolic route for tryptophan in the body, responsible for catabolizing approximately 95% of this essential amino acid. wikipedia.org This pathway produces several neuroactive metabolites, including kynurenic acid, which is a natural antagonist of the NMDA receptor, and quinolinic acid, an NMDA receptor agonist. nih.govwikipedia.org

Dysregulation of the kynurenine pathway has been linked to several psychiatric and neurodegenerative disorders. wikipedia.org Research in this area focuses on how alterations in the levels of kynurenine metabolites can impact brain function and contribute to disease pathology. 4-Cl-KYN represents a targeted pharmacological strategy within this landscape. By being a prodrug for a specific, potent NMDA receptor antagonist (7-Cl-KYNA), it is designed to selectively modulate glutamatergic neurotransmission, which is influenced by the pathway's natural metabolites. wikipedia.orgnih.gov

Interestingly, this compound has also been identified as a natural product. It was found as a component of the lipopeptide antibiotic taromycin, which is produced by the marine bacterium Saccharomonospora sp. CNQ-490. nih.govnih.govescholarship.org Researchers have identified the unique enzymatic route for its biosynthesis from L-tryptophan within this bacterium. nih.govtib.eu This discovery highlights a natural parallel to the synthetically developed neuropharmaceutical candidate and opens potential avenues for biocatalytic production. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClN2O3 B1664160 4-Chlorokynurenine CAS No. 75802-84-5

Properties

IUPAC Name

2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLHZNDJQSRKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997196
Record name 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30997196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75802-84-5
Record name α,2-Diamino-4-chloro-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75802-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorokynurenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075802845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Profile and Mechanisms of Action

Receptor Antagonism and Allosteric Modulation

The therapeutic potential of 4-Chlorokynurenine is largely attributed to its active metabolite, 7-Chlorokynurenic acid (7-Cl-KYNA), which is a potent and selective antagonist at the NMDA receptor. wikipedia.orgwikipedia.orgvistagen.comnih.gov

The principal pharmacological action of this compound is mediated through its conversion to 7-Cl-KYNA, which acts as a competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor. wikipedia.orgwikipedia.orgnih.govwikipedia.orgnih.govnih.gov For the NMDA receptor to become activated, both the primary neurotransmitter glutamate (B1630785) and a co-agonist, typically glycine or D-serine, must bind to their respective sites. wikipedia.orgoup.com 7-Cl-KYNA selectively and potently blocks this glycine binding site (also referred to as the glycineB site), thereby preventing the ion channel from opening and inhibiting NMDA receptor function. nih.govvistagen.comoup.com Unlike channel-blocking NMDA receptor antagonists such as ketamine, this mechanism of action does not involve direct blockage of the receptor's ion channel. vistagen.com This targeted antagonism at the co-agonist site is a key feature of its pharmacological profile. nih.govresearchgate.netresearchgate.net

The NMDA receptor is a complex assembly of different subunits. The obligatory co-agonist glycine site is specifically located on the GluN1 subunit. nih.govoup.comresearchgate.netnih.gov Therefore, the antagonistic action of 7-Cl-KYNA, the active metabolite of this compound, occurs through its direct interaction and blockade of this site on the GluN1 subunit. nih.govoup.com This specific interaction prevents the conformational changes necessary for receptor activation, even when glutamate is bound to its site on other subunits.

MetaboliteTarget ReceptorTarget SubunitMechanism of Action
7-Chlorokynurenic Acid (7-Cl-KYNA)NMDA ReceptorGluN1Competitive antagonist at the glycine co-agonist site

Kynurenine (B1673888) Pathway Metabolism Modulation

This compound efficiently crosses the blood-brain barrier via the large neutral amino acid transporter (LAT1). wikipedia.orgfigshare.comnih.gov Once in the central nervous system, it is metabolized through the kynurenine pathway, leading to the formation of several key compounds. medchemexpress.comnih.gov

Upon entering the brain, this compound is taken up by astrocytes, a type of glial cell. nih.govnih.govoup.com Within these cells, it serves as a substrate for the enzyme kynurenine aminotransferase (KAT). wikipedia.orgnih.gov This enzyme catalyzes the irreversible transamination of this compound to form its active metabolite, 7-Chlorokynurenic acid (7-Cl-KYNA). medchemexpress.comnih.govoup.com Studies have shown that both kynurenine aminotransferase I (KAT I) and kynurenine aminotransferase II (KAT II) are present in astrocytes, with KAT II appearing to be the primary enzyme responsible for this conversion under physiological conditions. nih.govbiorxiv.org This localized synthesis within astrocytes allows for the in-situ production of the potent NMDA receptor antagonist. nih.gov

Besides its conversion to 7-Cl-KYNA, this compound can undergo other metabolic transformations. One identified pathway is N-acetylation at the alpha amino position, which results in the formation of N-acetyl-4-Cl-KYN. nih.govbiorxiv.org This acetylated metabolite has been found to inhibit certain renal and hepatic transporters. nih.gov Another identified metabolite is 4-chloro-3-hydroxy-anthranilic acid. wikipedia.org This compound has been shown to inhibit the enzyme 3-hydroxyanthranilate oxidase, which plays a role in a different branch of the kynurenine pathway. wikipedia.org

PrecursorMetaboliteEnzyme/ProcessLocation/Function
This compound7-Chlorokynurenic Acid (7-Cl-KYNA)Kynurenine Aminotransferase (KAT)Astrocytes; NMDA receptor antagonist
This compoundN-acetyl-4-ChlorokynurenineN-acetylationInhibits renal and hepatic transporters
This compound4-chloro-3-hydroxy-anthranilic acidKynurenine 3-monooxygenase (KMO) pathwayInhibits 3-hydroxyanthranilate oxidase

The endogenous kynurenine pathway metabolizes tryptophan into various compounds, some of which are neuroprotective, like kynurenic acid (KYNA), and others which can be neurotoxic, like the NMDA receptor agonist quinolinic acid. The balance between these metabolites is crucial for neuronal health. The administration of this compound influences this balance in two significant ways.

Inhibition of Kynurenine Pathway Enzymes (e.g., 3-hydroxyanthranilate oxidase)

This compound (4-Cl-KYN) influences the kynurenine pathway, the primary metabolic route for tryptophan, not directly but through its metabolites. frontiersin.org One of its metabolites, 4-chloro-3-hydroxy-anthranilic acid (4-Cl-3-HAA), is an inhibitor of the enzyme 3-hydroxyanthranilate oxidase (3-HAAO), also known as 3-hydroxyanthranilate-3,4-dioxygenase (3-HAD). wikipedia.orgnih.gov This enzyme is critical as it catalyzes the conversion of 3-hydroxyanthranilic acid to 2-amino-3-carboxymuconic semialdehyde, which then spontaneously rearranges to form quinolinic acid (QUIN). nih.gov

Quinolinic acid is an endogenous excitotoxin that acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor. frontiersin.orgnih.gov By inhibiting 3-HAAO, 4-Cl-3-HAA effectively reduces the synthesis of quinolinic acid in the brain. wikipedia.orgnih.gov Research has demonstrated that the administration of 4-chloro-3-hydroxyanthranilic acid can attenuate increases in brain quinolinic acid concentrations. nih.gov This mechanism is considered a rationale for exploring its therapeutic potential in neurodegenerative diseases where excitotoxicity plays a role. wikipedia.org For instance, in studies related to spinal cord injury, the 3-HAAO inhibitor 4-Cl-3-HAA was shown to reduce local quinolinic acid accumulation by approximately 50%. nih.gov This inhibition of a key enzyme in the kynurenine pathway highlights a significant aspect of 4-Cl-KYN's metabolic cascade.

Downstream Neurobiological Effects

The primary pharmacological activity of this compound stems from its conversion in the central nervous system to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). wikipedia.orgnih.gov 4-Cl-KYN is a prodrug that readily crosses the blood-brain barrier, where it is converted by kynurenine aminotransferase within astrocytes into 7-Cl-KYNA. wikipedia.orgnih.gov This active metabolite is a potent and selective antagonist of the NMDA receptor at its glycine co-agonist site (also known as the GlycineB site). nih.govnih.govnih.gov This antagonism is the foundation for its significant downstream effects on various neurotransmitter systems.

Modulation of Glutamatergic Neurotransmission and AMPA Receptor Activation

The antagonism of the NMDA receptor's glycine site by 7-Cl-KYNA, the active metabolite of 4-Cl-KYN, initiates a cascade of effects on glutamatergic neurotransmission that mirrors aspects of other NMDA receptor antagonists like ketamine. nih.govwikipedia.org Blockade of NMDA receptors can lead to an increased release of glutamate, which subsequently activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. wikipedia.org

Research in animal models has substantiated this link. The antidepressant-like effects of 4-Cl-KYN were found to be prevented by pretreatment with an AMPA receptor antagonist, demonstrating that AMPA receptor activation is a necessary downstream step in its mechanism of action. nih.gov This suggests that, similar to ketamine, the therapeutic effects of 4-Cl-KYN are not solely due to NMDA receptor inhibition but are also mediated by the subsequent enhancement of AMPA receptor-driven signaling. nih.govnih.gov This modulation ultimately influences synaptic potentiation and is a key component of its rapid-acting antidepressant-like profile observed in preclinical studies. nih.gov

Effects on Dopaminergic Neuron Activity

While direct studies on this compound's specific impact on dopaminergic neurons are limited, its mechanism as an NMDA receptor antagonist provides a basis for indirect effects. The NMDA receptor antagonist ketamine has been found to increase dopaminergic neurotransmission. wikipedia.org This effect is not due to direct action on dopamine (B1211576) transporters but is believed to be an indirect, downstream consequence of NMDA receptor antagonism. wikipedia.org Given that 4-Cl-KYN, via its metabolite 7-Cl-KYNA, also functions as an NMDA receptor antagonist, it is plausible that it could similarly modulate dopaminergic activity through these indirect pathways.

Neuroprotective and Anti-Excitotoxic Properties

The neuroprotective and anti-excitotoxic properties of this compound are a direct result of its conversion to 7-Cl-KYNA and the subsequent antagonism of the NMDA receptor. wikipedia.orgnih.gov Excitotoxicity is a pathological process where excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death. The NMDA receptor is a key player in this process.

Table of Research Findings on this compound's Mechanisms

MechanismKey MetaboliteEffectSupporting Evidence
Inhibition of Kynurenine Pathway Enzyme4-chloro-3-hydroxy-anthranilic acid (4-Cl-3-HAA)Inhibits 3-hydroxyanthranilate oxidase (3-HAAO), reducing the synthesis of the excitotoxin quinolinic acid. wikipedia.orgnih.govDemonstrated to attenuate increases in brain quinolinic acid concentrations in rats. nih.gov
NMDA Receptor Antagonism7-chlorokynurenic acid (7-Cl-KYNA)Acts as a potent and selective antagonist at the NMDA receptor's glycine co-agonist site. nih.govnih.govPrevents NMDA receptor over-activation, providing anti-excitotoxic effects. nih.gov
Modulation of Glutamatergic Neurotransmission7-chlorokynurenic acid (7-Cl-KYNA)Leads to downstream activation of AMPA receptors. nih.govAntidepressant-like effects are blocked by AMPA receptor antagonists in animal models. nih.gov
Neuroprotection7-Cl-KYNA and 4-Cl-3-HAAProtects neurons from excitotoxic damage by blocking NMDA receptors and reducing quinolinic acid. nih.govnih.govProtected hippocampal cells from kainate-induced lesions in rats. nih.gov

Pharmacokinetics and Central Nervous System Disposition

Prodrug Conversion Dynamics

4-Chlorokynurenine is designed as a prodrug to overcome the poor blood-brain barrier penetration of its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). nih.govwikipedia.org Following systemic administration, 4-Cl-KYN is readily absorbed and undergoes enzymatic conversion to 7-Cl-KYNA. nih.govnih.gov This biotransformation primarily occurs within astrocytes in the central nervous system, catalyzed by the enzyme kynurenine (B1673888) aminotransferase. wikipedia.orgnih.gov This targeted conversion within the brain is a critical aspect of its mechanism, allowing for the localized production of the active antagonist at the desired site of action. nih.gov

In addition to its conversion to the active metabolite 7-Cl-KYNA, 4-Cl-KYN can also be metabolized through N-acetylation to form N-acetyl-4-Cl-KYN. nih.govbiorxiv.org This acetylation occurs at the alpha-amino position. nih.govbiorxiv.org Studies have identified that a single nucleotide polymorphism in the N-acetyltransferase 8 (NAT8) gene is associated with the plasma levels of N-acetyl-4-Cl-KYN relative to the parent compound, 4-Cl-KYN. nih.govacs.orgnih.gov

Microdialysis studies in freely-moving mice have demonstrated the prompt appearance of 7-Cl-KYNA in the extracellular fluid of the hippocampus following the administration of 4-Cl-KYN. nih.govnih.gov This confirms the efficient in vivo conversion of the prodrug within the brain. nih.gov The metabolic pathway involves either the cyclization of 4-Cl-KYN with the loss of an ammonia (B1221849) molecule to form 7-Cl-KYNA or N-acetylation to produce N-acetyl-4-Cl-KYN. nih.govbiorxiv.org

Blood-Brain Barrier Permeation Mechanisms

The effective delivery of 4-Cl-KYN to the central nervous system is a key feature of its pharmacokinetic profile. This process is facilitated by specific transport mechanisms at the blood-brain barrier.

Role of Large Neutral Amino Acid Transporter 1 (LAT1)

The passage of 4-Cl-KYN across the blood-brain barrier is primarily mediated by the Large Neutral Amino Acid Transporter 1 (LAT1), also known as SLC7A5. wikipedia.orgresearchgate.net This transporter recognizes 4-Cl-KYN as a substrate, facilitating its rapid shuttling into the brain. nih.gov Research has determined the kinetic parameters for this transport, with a Michaelis constant (K_m) of 105 ± 14 µM and a maximal velocity (V_max) of 16.9 ± 2.3 nmol/min/g, indicating an efficient transport process. nih.gov

Interestingly, a novel acetylated metabolite, N-acetyl-4-Cl-KYN, does not appear to interact with or inhibit the LAT1 transporter. nih.govacs.orgacs.org This suggests that the formation of this metabolite does not interfere with the uptake of the parent prodrug into the brain. nih.govbiorxiv.org The LAT1 inhibitor JPH203 has been shown to reduce the LAT1-mediated uptake of 4-Cl-KYN, further confirming the transporter's role. biorxiv.org A genetic variation in the SLC7A5 gene has been linked to the plasma levels of the active metabolite, 7-Cl-KYNA, suggesting that LAT1 expression may be a rate-limiting factor in the generation of the active compound within the brain. nih.govnih.gov

Astrocytic Uptake and Intracellular Conversion

Once across the blood-brain barrier, 4-Cl-KYN is taken up by astrocytes. nih.govwikipedia.orgnih.govwikipedia.orgnih.gov A high-affinity transport process, consistent with a large neutral amino acid transporter, has been observed for the uptake of kynurenine into these glial cells. nih.gov It is within the astrocytes that the enzymatic conversion of 4-Cl-KYN to its active form, 7-Cl-KYNA, occurs. wikipedia.orgnih.gov This intracellular conversion is a critical step, as 7-Cl-KYNA itself has limited ability to penetrate the blood-brain barrier. nih.govwikipedia.org

Systemic Metabolism and Excretion Pathways

The body eliminates 4-Cl-KYN and its metabolites through various systemic pathways involving the liver and kidneys.

Hepatic and Renal Transporter Interactions

The metabolites of 4-Cl-KYN interact with several transporters in the liver and kidneys, influencing their excretion. The active metabolite, 7-Cl-KYNA, is a substrate for organic anion transporters (OATs) in the kidneys. nih.gov The inactive metabolite, N-acetyl-4-Cl-KYN, has been found to inhibit multiple transporters, including OAT1 (SLC22A6) and OAT3 (SLC22A8) in the kidneys, as well as OAT2 (SLC22A7) and OATP1B1 (SLCO1B1) in the liver. nih.govbiorxiv.org This inhibition of renal and hepatic transporters suggests that N-acetyl-4-Cl-KYN could potentially affect the excretion of other compounds that are substrates for these transporters. nih.govacs.org The active metabolite, 7-Cl-KYNA, is transported out of the brain's extracellular fluid by probenecid-sensitive organic anion transporters, specifically OAT1/3 and MRP4 (ABCC4). researchgate.net

In Vivo Excretion Mass Balance Studies (e.g., Rodent Models)

Excretion mass balance studies performed in Sprague-Dawley rats have provided insights into the primary route of elimination for 4-Cl-KYN and its metabolites. nih.gov Following a single oral dose of radio-labeled [¹⁴C]-4-Cl-KYN, the majority of the radioactivity, approximately 76%, was recovered in the urine. nih.govbiorxiv.org This indicates that renal excretion is the principal pathway for the elimination of 4-Cl-KYN and its related compounds in rodents. nih.govacs.orgnih.govacs.org These studies involved administering a 500 mg/kg oral dose to the rats and collecting urine and feces over a seven-day period. nih.gov

Interactive Data Table: Transporter Interactions of this compound Metabolites

MetaboliteTransporterLocationEffectFinding
N-acetyl-4-Cl-KYNOAT1 (SLC22A6)KidneyInhibitionInhibits uptake of model substrates. nih.govbiorxiv.org
N-acetyl-4-Cl-KYNOAT3 (SLC22A8)KidneyInhibitionInhibits uptake of model substrates. nih.govbiorxiv.org
N-acetyl-4-Cl-KYNOAT2 (SLC22A7)LiverInhibitionReduces uptake of model substrate. biorxiv.org
N-acetyl-4-Cl-KYNOATP1B1 (SLCO1B1)LiverInhibitionReduces mediated uptake. biorxiv.org
7-Cl-KYNAOAT1/3BrainEffluxTransported out of brain extracellular fluid. researchgate.net
7-Cl-KYNAMRP4 (ABCC4)BrainEffluxTransported out of brain extracellular fluid. researchgate.net
4-Cl-KYNLAT1 (SLC7A5)Blood-Brain BarrierInfluxFacilitated transport into the brain. wikipedia.orgresearchgate.netnih.gov

Interactive Data Table: Excretion of [¹⁴C]-4-Cl-KYN in Rodents

ParameterValueSpeciesRoute of AdministrationFinding
Radioactivity Recovered in Urine76%Sprague-Dawley RatOralPrimary route of excretion. nih.govbiorxiv.org
Dose Administered500 mg/kgSprague-Dawley RatOralSingle dose for mass balance study. nih.gov
Collection Period7 daysSprague-Dawley RatOralDuration of sample collection. nih.gov

Strategies for Enhancing CNS Concentration of Active Metabolites (e.g., Co-administration with Probenecid)

The therapeutic efficacy of this compound (4-Cl-KYN), a prodrug, is dependent on its conversion to the active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), within the central nervous system (CNS). medchemexpress.comwikipedia.org However, the concentration of 7-Cl-KYNA at its target site, the N-methyl-D-aspartate (NMDA) receptor, is limited by rapid transport out of the brain. nih.govacs.org Research has identified strategic interventions to counteract this efflux, thereby enhancing the bioavailability and potential therapeutic impact of the active metabolite. nih.govresearchgate.net

A primary strategy involves the co-administration of probenecid (B1678239). nih.govacs.orgresearchgate.net Probenecid is a classical inhibitor of organic acid transport in various organs, including the kidney and the brain. mdpi.comdrugbank.com While 4-Cl-KYN effectively crosses the blood-brain barrier (BBB) via the large neutral amino acid transporter (LAT1 or SLC7A5), its active metabolite, 7-Cl-KYNA, is actively removed from the brain's extracellular fluid. nih.govresearchgate.netnih.gov This efflux is mediated by probenecid-sensitive organic anion transporters, specifically OAT1 (SLC22A6), OAT3 (SLC22A8), and Multidrug Resistance-Associated Protein 4 (MRP4 or ABCC4). nih.govacs.orgresearchgate.net

By inhibiting these transporters, probenecid effectively blocks the removal of 7-Cl-KYNA from the CNS. nih.govresearchgate.net Microdialysis studies have validated this approach, demonstrating a significant and dose-dependent increase in the concentration of 7-Cl-KYNA in the prefrontal cortex when 4-Cl-KYN is co-administered with probenecid. nih.govresearchgate.net One study reported an increase of as much as 885-fold in the prefrontal cortex concentration of 7-Cl-KYNA. nih.govresearchgate.net This mechanism presents a promising method to boost the concentration of 7-Cl-KYNA at its site of action, which could potentially lead to an increased therapeutic effect. nih.govacs.orgresearchgate.net This strategy is being explored in clinical trials to determine if the enhanced CNS concentration of the active metabolite translates to improved clinical outcomes in humans. nih.govbiorxiv.org

Pharmacokinetic Interactions and Transporter Involvement

The following table summarizes the key molecules and transporters involved in the CNS disposition of 4-Cl-KYN and its active metabolite, and the effect of probenecid.

Molecule/TransporterRole in CNS Disposition of 4-Cl-KYN/7-Cl-KYNAEffect of Probenecid
This compound (4-Cl-KYN) Prodrug that crosses the blood-brain barrier.No direct effect on 4-Cl-KYN transport.
7-Chlorokynurenic Acid (7-Cl-KYNA) Active metabolite of 4-Cl-KYN; rapidly transported out of the CNS. nih.govacs.orgBlocks efflux, leading to increased CNS concentration. nih.govmdpi.com
Large Neutral Amino Acid Transporter (LAT1/SLC7A5) Facilitates the entry of 4-Cl-KYN into the brain. nih.govresearchgate.netnih.govNot applicable.
Organic Anion Transporter 1 (OAT1/SLC22A6) Mediates the efflux of 7-Cl-KYNA from the brain. nih.govresearchgate.netInhibits transport, retaining 7-Cl-KYNA in the CNS. nih.gov
Organic Anion Transporter 3 (OAT3/SLC22A8) Mediates the efflux of 7-Cl-KYNA from the brain. nih.govresearchgate.netnih.govInhibits transport, retaining 7-Cl-KYNA in the CNS. nih.govnih.gov
Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4) Mediates the efflux of 7-Cl-KYNA from the brain. nih.govacs.orgresearchgate.netInhibits transport, retaining 7-Cl-KYNA in the CNS. nih.govacs.org

Impact of Probenecid Co-administration on 7-Cl-KYNA Concentration

The data below, derived from preclinical research, illustrates the significant effect of probenecid on the CNS concentration of 7-Cl-KYNA.

Study ParameterFindingReference
Mechanism of ActionProbenecid inhibits OAT1/3 and MRP4 transporters, which are responsible for removing 7-Cl-KYNA from the brain's extracellular fluid. nih.govacs.orgresearchgate.net
Effect on 7-Cl-KYNA ConcentrationCo-administration of probenecid with 4-Cl-KYN resulted in a dose-dependent increase in 7-Cl-KYNA concentration in the prefrontal cortex. nih.govresearchgate.net
Magnitude of IncreaseUp to an 885-fold increase in 7-Cl-KYNA concentration was observed in the prefrontal cortex. nih.govresearchgate.net
Clinical ImplicationThis strategy is under investigation to potentially enhance the therapeutic efficacy of 4-Cl-KYN. nih.govbiorxiv.orgmdpi.com

Preclinical Investigations of Therapeutic Potential

Research in Neuropsychiatric Disorder Models

Preclinical studies have extensively evaluated 4-Cl-KYN in animal models relevant to human neuropsychiatric conditions, particularly depression and anxiety-related disorders.

4-Chlorokynurenine has demonstrated rapid and sustained antidepressant-like effects in multiple rodent behavioral models. researchgate.netresearchgate.net In tests such as the forced swim test (FST) and tail-suspension test (TST), a single administration of 4-Cl-KYN significantly reduced immobility time in mice, an effect comparable to that of the rapid-acting antidepressant ketamine. researchgate.netresearchgate.net This effect suggests a potential for antidepressant action. The FST, a common screening tool, is based on the principle that rodents will cease escape behaviors when placed in an inescapable situation; a reduction in this immobility is predictive of antidepressant efficacy. nih.govnih.gov

Interactive Table 1: Summary of this compound Efficacy in Antidepressant Behavioral Assays You can filter and sort this table to compare findings across different behavioral tests.

Behavioral Assay Species Key Finding Comparison Compound(s) Reference(s)
Forced Swim Test (FST) Mouse Significantly reduced immobility time after a single administration. Ketamine, Fluoxetine researchgate.netresearchgate.net
Tail-Suspension Test (TST) Mouse Resulted in antidepressant-like effects 1 hour post-injection. - researchgate.net
Novelty-Suppressed Feeding Test (NSFT) Mouse Significantly reduced latency to feed. Ketamine researchgate.net
Learned Helplessness Mouse Induced rapid, dose-dependent, and persistent antidepressant-like effects. Ketamine, Fluoxetine researchgate.net

A critical aspect of the preclinical investigation of 4-Cl-KYN is its distinction from other NMDA receptor antagonists like ketamine and phencyclidine (PCP), which are known for their dissociative and psychotomimetic side effects. wikipedia.orgnih.govnih.gov These effects, which can include hallucinations, paranoid delusions, and confusion, have limited the clinical utility of such compounds. wikipedia.orgnih.gov

Research indicates that 4-Cl-KYN does not produce the same adverse behavioral effects associated with ketamine. researchgate.net In a conditioned-place preference test, an assay used to measure the rewarding and abuse potential of a substance, ketamine produced a significant preference for the drug-paired compartment, whereas 4-Cl-KYN did not. researchgate.net Additionally, 4-Cl-KYN did not induce locomotor sensitization or stereotypic behaviors that are often seen with other NMDA antagonists. researchgate.net This suggests that by targeting the glycine (B1666218) binding site of the NMDA receptor, as opposed to the channel-blocking mechanism of ketamine, 4-Cl-KYN may offer a more favorable side-effect profile, separating the desired antidepressant effects from unwanted psychotomimetic and rewarding properties. researchgate.netwikipedia.org

The role of the kynurenine (B1673888) pathway and NMDA receptor modulation in cognitive function is an area of significant interest. nih.gov Deficits in cognitive domains, including working memory, are a feature of several neuropsychiatric disorders. mdpi.comfrontiersin.org Preclinical research suggests that the active metabolite of 4-Cl-KYN, 7-Cl-KYNA, may have beneficial effects on certain cognitive impairments. One study found that 7-Cl-KYNA prevented the disruption of performance in a working memory task that was induced by ketamine in rodents. nih.gov This finding is particularly notable given that excess levels of the endogenous NMDA receptor antagonist kynurenic acid have been associated with cognitive impairments in conditions like schizophrenia. nih.gov By providing a controlled and targeted modulation of the NMDA receptor's glycine site, 4-Cl-KYN could potentially mitigate certain cognitive deficits without causing the broader cognitive disruption seen with other antagonists.

There is emerging interest in 4-Cl-KYN as a potential therapeutic for post-traumatic stress disorder (PTSD). nih.gov Animal models of PTSD often employ significant stressors, such as the forced swim test or predator-stress scenarios, to induce enduring physiological and behavioral changes that mimic aspects of the human condition, including heightened anxiety, fear generalization, and depressive-like symptoms. nih.govnih.gov Given that 4-Cl-KYN has demonstrated antidepressant and anxiolytic-like effects in stress-based behavioral models like the FST and NSFT, it is hypothesized to be relevant for treating PTSD. nih.govresearchgate.netresearchgate.net The neurobiological underpinnings of PTSD are complex, involving dysregulation in stress hormone signaling, immune function, and neurocircuitry, areas where NMDA receptor modulation plays a key role. mcleanhospital.org

Research in Neurological Disorder Models

Beyond neuropsychiatric conditions, the therapeutic utility of 4-Cl-KYN has been assessed in models of neurological diseases where excitotoxicity—neuronal damage caused by excessive stimulation by neurotransmitters like glutamate (B1630785)—is a key pathological process.

Blockade of the NMDA receptor is a well-established strategy for developing anticonvulsant agents, as overactivation of these receptors contributes to seizure activity. nih.gov Preclinical studies have confirmed the anticonvulsant potential of 4-Cl-KYN. nih.govnih.gov In a rat model where seizures were chemically induced using kainate, systemic administration of 4-Cl-KYN provided significant protection. nih.gov The treatment delayed the onset of seizures and reduced the total time spent in seizure activity over a 24-hour period. nih.gov Furthermore, 4-Cl-KYN administration prevented neuronal damage and cell loss in vulnerable brain regions such as the piriform cortex and the CA1 area of the hippocampus. nih.gov These findings suggest that the prodrug approach using 4-Cl-KYN could be advantageous for treating forms of epilepsy, such as temporal lobe epilepsy. nih.gov

Interactive Table 2: Anticonvulsant Activity of this compound in a Kainate-Induced Seizure Model This table details the specific outcomes of administering 4-Cl-KYN in a preclinical epilepsy model.

Parameter Measured Animal Model Outcome of 4-Cl-KYN Administration Brain Region(s) Protected Reference(s)
Seizure Onset Rat (Kainate-induced) Significantly delayed Not Applicable nih.gov
Total Seizure Time Rat (Kainate-induced) Significantly reduced Not Applicable nih.gov
Neuronal Lesions Rat (Kainate-induced) Prevented kainate-induced lesions Piriform Cortex, Hippocampal CA1 nih.gov

Mitigation of Levodopa-Induced Dyskinesia in Parkinson's Disease Models

Research in a "gold standard" primate model of Parkinson's disease (PD) has demonstrated the potential of this compound (also known as AV-101) to address a significant complication of long-term dopamine (B1211576) replacement therapy. Levodopa (L-Dopa) remains the most effective treatment for the motor symptoms of PD, but its prolonged use often leads to the development of debilitating involuntary movements known as Levodopa-induced dyskinesia (LID). practicalneurology.com

Preclinical studies were conducted in MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned non-human primates, an established model that reliably reproduces the motor complications, including LID, seen in human PD patients. In these studies, the administration of AV-101 was shown to significantly reduce LID. One study reported a reduction of approximately 25% in dyskinesia scores. A key finding from this research was that the antidyskinetic effect of AV-101 was achieved without compromising the primary antiparkinsonian benefits of L-Dopa. The timing, magnitude, and duration of L-Dopa's therapeutic effects on motor disability were maintained. practicalneurology.com

Furthermore, in these primate models, AV-101 was observed to have a favorable safety profile, notably without the adverse effects sometimes associated with other treatments for LID. practicalneurology.com These promising preclinical results have supported further clinical investigation, with the U.S. Food and Drug Administration (FDA) clearing an Investigational New Drug (IND) application for a Phase 2 clinical trial of AV-101 for this indication. practicalneurology.com

Efficacy in Neurodegenerative Disease Models (e.g., Huntington's Disease)

This compound (AV-101) has been identified as a candidate for the treatment of Huntington's disease (HD), a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. wikipedia.orgnih.gov The rationale for its investigation in HD stems from the role of excitotoxicity, a process involving overactivation of glutamate receptors like the NMDA receptor, in the disease's pathology. wikipedia.orgnih.gov As a pro-drug of the potent NMDA receptor glycine site antagonist 7-Cl-KYNA, 4-Cl-KYN presents a relevant mechanism for potentially mitigating this neuronal damage. wikipedia.orgwikipedia.org

Additional studies have reported that 4-Cl-KYN is effective in animal models of Huntington's disease. nih.gov Another of its metabolites, 4-chloro-3-hydroxy-anthranilic acid, inhibits the enzyme 3-hydroxyanthranilate oxidase, which provides a further rationale for its investigation in neurodegenerative diseases. wikipedia.org However, specific, detailed findings from these preclinical studies, such as the type of animal model used (e.g., toxin-induced like the 3-nitropropionic acid model or transgenic models), the specific behavioral or neuropathological outcomes measured, and the quantitative extent of the therapeutic effects, are not extensively detailed in the available literature.

Research in Pain and Nociception Models

Systematic preclinical investigations have characterized the effects of this compound in multiple rodent models of pain, demonstrating its potential as an analgesic agent. These studies have explored its actions against both the sensory-discriminative (nociception) and affective-motivational components of pain, particularly in states of heightened pain sensitivity (hyperalgesia).

Antihyperalgesic and Antinociceptive Actions

In studies using rats, systemic administration of 4-Cl-KYN resulted in dose-dependent antihyperalgesic effects across several models of facilitated pain processing. nih.gov This indicates that the compound is particularly effective at reducing pain in a sensitized nervous system, a key feature of chronic pain states. The compound has also been shown to possess robust antinociceptive effects, highlighting its potential for treating various hyperpathic pain conditions. nih.gov The mechanism is believed to be the conversion of 4-Cl-KYN to its active metabolite, 7-Cl-KYNA, which achieves concentrations in the brain sufficient to antagonize the glycine co-agonist site of the NMDA receptor. nih.gov

Studies in Inflammatory Pain Models

The efficacy of this compound has been evaluated in standard models of inflammatory pain. In the rat intraplantar formalin test, which assesses responses to a persistent chemical irritant, 4-Cl-KYN demonstrated a significant reduction in the phase 2 flinching response. Phase 2 of the formalin test is associated with central sensitization and inflammatory processes.

In the carrageenan-induced inflammatory pain model, where inflammation is induced in the paw, 4-Cl-KYN was effective in reducing thermal hyperalgesia. It is noteworthy that while the compound mitigated the pain-related behaviors, it did not alter the primary inflammatory response itself, such as paw swelling (edema) and redness (erythema). This suggests its action is primarily on the neural processing of pain rather than having direct anti-inflammatory properties.

Studies in Neuropathic Pain Models

The therapeutic potential of this compound for neuropathic pain has been a significant focus of preclinical research. wikipedia.orgnih.gov Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. In the Chung model of neuropathic pain, which involves the surgical ligation of a sciatic nerve in rats, systemic administration of 4-Cl-KYN was shown to reverse the resulting tactile allodynia. nih.gov Allodynia, a condition where non-painful stimuli are perceived as painful, is a hallmark of neuropathic pain. These findings support the potential utility of 4-Cl-KYN as a treatment for chronic pain states caused by nerve injury. nih.gov

Comparative Efficacy with Established Analgesics (e.g., Gabapentin (B195806), MK-801)

To benchmark its therapeutic potential, the effects of this compound have been directly compared with established analgesics, including gabapentin and the non-competitive NMDA receptor channel blocker MK-801 (dizocilpine). In rodent models of inflammatory and neuropathic pain, 4-Cl-KYN demonstrated antihyperalgesic efficacy. nih.gov

Based on the relative dose requirements needed to produce these analgesic actions and an assessment of the side effect profiles, research predicts that 4-Cl-KYN has a therapeutic ratio equal to that of gabapentin and superior to that of MK-801. nih.gov This suggests that 4-Cl-KYN may produce its pain-reducing effects at doses that are less likely to cause the motor impairment and other adverse effects associated with compounds like MK-801. nih.gov

Clinical Research and Translational Outcomes

Clinical Trial Design and Methodological Considerations

The clinical investigation of 4-Chlorokynurenine (also known as AV-101) for psychiatric disorders has been structured using rigorous study designs to ascertain its efficacy and mechanism of action. A key trial in treatment-resistant depression (TRD) was designed as a randomized, placebo-controlled, double-blind, crossover study. nih.gov This design is considered a gold standard in clinical research, as randomization helps to prevent selection bias, double-blinding ensures that neither the participants nor the investigators know who is receiving the active drug or placebo, and the crossover element allows each participant to serve as their own control.

Methodologically, these trials have incorporated advanced tools to measure the compound's effects on the brain. Pharmacodynamic assessments have included 1H-magnetic resonance spectroscopy (MRS) to measure brain glutamate (B1630785) levels and resting-state functional magnetic resonance imaging (fMRI) to observe brain activity. nih.gov Furthermore, pharmacokinetic measures of this compound and its active metabolite, 7-chlorokynurenic acid, were taken from plasma and cerebrospinal fluid to understand how the drug is processed in the body and whether it engages its intended target, the N-methyl-D-aspartate (NMDA) receptor. nih.gov Another trial in Major Depressive Disorder (MDD) utilized a sequential parallel comparison design (SPCD), a method intended to reduce the impact of high placebo response rates.

Table 1: Overview of Clinical Trial Design Elements for this compound in Depression
Design ElementDescriptionPurpose
RandomizedParticipants are randomly assigned to either the treatment or placebo group.Minimizes selection bias.
Double-BlindNeither participants nor researchers know who is receiving the active drug or placebo.Reduces performance and detection bias.
Placebo-ControlledA control group receives an inactive substance (placebo).Allows for differentiation of the drug's effects from the placebo effect.
Crossover DesignParticipants switch from one study arm to another (e.g., from placebo to active drug).Allows each participant to act as their own control, reducing variability. nih.gov
Pharmacodynamic AssessmentsIncludes measures like MRS and fMRI to assess the drug's effect on the body and brain.Provides evidence of target engagement and biological activity. nih.gov

Evaluation in Major Depressive Disorder (MDD)

Efficacy in Treatment-Resistant Depression (TRD) Studies

Clinical trials evaluating this compound as a monotherapy for individuals with TRD have been conducted. Despite promising preclinical data that showed antidepressant-like effects in animal models, the translation to human efficacy has not been established. nih.govwikipedia.org A Phase II clinical trial initiated in 2016 to assess AV-101 in this patient population found no difference in treatment effects between the compound and placebo. wikipedia.org Another randomized, placebo-controlled, crossover trial involving 19 participants with TRD concluded that this compound monotherapy exerted no antidepressant effects at the doses and treatment duration studied. nih.gov Similarly, a Phase 2 study (ELEVATE) evaluating AV-101 as an adjunctive treatment for MDD in patients with an inadequate response to standard antidepressants also did not meet its primary endpoint. clinicaltrialsarena.comvistagen.com

Analysis of Primary and Secondary Outcome Measures for Depressive Symptomatology

The clinical trials for this compound in depression utilized standardized rating scales to measure changes in depressive symptoms. In the monotherapy trial for TRD, the primary outcome measure was the Hamilton Depression Rating Scale (HDRS) score, which was assessed at multiple time points. nih.gov Secondary outcome measures included additional rating scale scores. nih.gov The analysis of these outcomes, using linear mixed models, detected no treatment effects for either the primary or secondary measures. nih.gov

In the adjunctive MDD trial (ELEVATE), the primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS-10) total score. clinicaltrialsarena.com The results showed that the AV-101 treatment arm did not differentiate from placebo on this primary outcome. clinicaltrialsarena.com

Table 2: Summary of Outcome Measures and Results in MDD Trials
Trial TypePrimary Outcome MeasureResult vs. Placebo
Monotherapy in TRDHamilton Depression Rating Scale (HDRS)No significant difference nih.gov
Adjunctive Therapy in MDD (ELEVATE Study)Montgomery-Åsberg Depression Rating Scale (MADRS-10)Did not differentiate from placebo clinicaltrialsarena.com

Post-Hoc Analyses and Subgroup Considerations

Detailed post-hoc analyses or specific subgroup considerations from the clinical trials of this compound in major depressive disorder have not been extensively reported in the available scientific literature. Following the release of topline results for the ELEVATE study, the developing company stated its intention to "examine the full dataset from this study to evaluate effects on other endpoints and pharmacokinetics," but specific findings from such analyses are not publicly available.

Evaluation in Other Central Nervous System Indications

Levodopa-Induced Dyskinesia Clinical Trials

Beyond depression, this compound has been investigated as a potential treatment for levodopa-induced dyskinesia (LID) in patients with Parkinson's disease. This exploration is based on preclinical data from a non-human primate model of Parkinson's, which demonstrated that AV-101 lessened dyskinesia without impacting the therapeutic benefits of levodopa. parkinsonsnewstoday.comvistagen.com

In early 2020, the U.S. Food and Drug Administration (FDA) cleared an Investigational New Drug (IND) application for AV-101, permitting the initiation of Phase 2 clinical trials for this indication. parkinsonsnewstoday.compracticalneurology.comclinicaltrialsarena.com A Phase 1b study in healthy volunteers showed that the compound could block NMDA receptor activity, confirming target engagement. parkinsonsnewstoday.com A Phase II clinical trial (NCT04147949) was listed, but as of late 2023, it had not yet begun recruiting, and the future development of AV-101 for dyskinesia was considered unclear. tandfonline.com

Tinnitus Clinical Studies

Currently, there is a lack of specific clinical trials focused on this compound for the treatment of tinnitus. The pathophysiology of tinnitus is often linked to maladaptive neuroplasticity and hyperactivity in the auditory cortex, suggesting that modulating overactive neural regions could be a potential therapeutic strategy. clinicaltrials.gov Research into tinnitus treatments has explored various approaches, including anticonvulsants, which aim to reinforce central auditory system inhibition by enhancing gamma-aminobutyric acid (GABA) activity or reducing the excitatory effects of glutamate. nih.gov Given that this compound is a prodrug for the N-methyl-D-aspartate (NMDA) receptor antagonist 7-Chlorokynurenic acid, its mechanism of action involves the glutamatergic system. medchemexpress.comwikipedia.orgoup.com While this suggests a theoretical basis for its potential investigation in conditions characterized by neural hyperactivity like tinnitus, dedicated clinical studies for this indication have not been reported in the available literature.

Neuropathic Pain Clinical Observations

While clinical trial data on the efficacy of this compound (also known as AV-101) for neuropathic pain in humans is limited, preclinical studies have shown promising results. wikipedia.orgbusinesswire.com In animal models, this compound has been reported to be effective for treating neuropathic pain. nih.gov

Research conducted in four distinct rat models of pain demonstrated that systemic administration of AV-101 produced dose-dependent anti-hyperalgesic effects. businesswire.com A comparative preclinical study using the Chung ligation model, a standard for chronic neuropathic pain, showed that AV-101 had a significant dose-response with efficacy similar to the active comparator, pregabalin. businesswire.com Notably, in these preclinical tests, AV-101 did not produce the discernible negative side effects observed with control drugs like gabapentin (B195806) and MK-801. businesswire.com Based on these findings, VistaGen filed an Investigational New Drug (IND) application with the FDA in 2013 for the use of AV-101 in neuropathic pain. wikipedia.org

Human Pharmacokinetic and Pharmacodynamic Characterization

Plasma and Cerebrospinal Fluid Concentrations of this compound and Metabolites

This compound (4-Cl-KYN) is a prodrug designed to cross the blood-brain barrier, which it does rapidly via the large neutral amino acid transporter. wikipedia.orgnih.gov Once in the central nervous system, it is converted within astrocytes into its primary active metabolite, 7-Chlorokynurenic acid (7-Cl-KYNA), a potent NMDA receptor antagonist. wikipedia.orgoup.comnih.gov

Human clinical trials have characterized the pharmacokinetic profiles of 4-Cl-KYN and its key metabolites in both plasma and cerebrospinal fluid (CSF). A study involving individuals with treatment-resistant depression collected pharmacokinetic measures for 4-Cl-KYN, 7-Cl-KYNA, and another metabolite, 4-chloro-3-hydroxyanthranilic acid (4-Cl-3-HAA). oup.comnih.gov Research has also identified a novel acetylated metabolite, N-acetyl-4-Cl-KYN. nih.gov As is common with kynurenine (B1673888) pathway metabolites, concentrations are typically higher in plasma than in CSF. researchgate.net

Table 1: Key Metabolites of this compound

CompoundRoleLocation of ConversionKey Transporter
This compound (4-Cl-KYN) Prodrug-Large Neutral Amino Acid Transporter
7-Chlorokynurenic acid (7-Cl-KYNA) Active Metabolite, NMDA AntagonistAstrocytes in the CNS-
4-chloro-3-hydroxyanthranilic acid (4-Cl-3-HAA) Metabolite--
N-acetyl-4-Cl-KYN Metabolite--

Assessment of Brain Neurochemical Changes (e.g., Glutamate Levels via Magnetic Resonance Spectroscopy)

Proton magnetic resonance spectroscopy (¹H-MRS) is a non-invasive neuroimaging technique used to quantify metabolites in the brain, including glutamate and related compounds (often measured as Glx, a composite of glutamate and glutamine). nih.govfrontiersin.org In a randomized, placebo-controlled clinical trial involving participants with treatment-resistant depression, ¹H-MRS was employed as a pharmacodynamic measure to assess the impact of this compound on brain chemistry. The study specifically measured brain glutamate levels at baseline and after treatment. The results indicated that the administration of 4-Cl-KYN did not lead to any significant changes in brain glutamate levels compared to baseline. oup.com

Functional Neuroimaging Biomarkers (e.g., Resting-State fMRI)

Functional magnetic resonance imaging (fMRI) has been utilized to investigate the neurophysiological effects of this compound. In a clinical trial with treatment-resistant depression patients, resting-state fMRI (rsfMRI) was used to assess potential changes in brain functional connectivity following treatment. oup.com The study found that 4-Cl-KYN had no discernible effects on rsfMRI measures from baseline. oup.com This aligns with another analysis which noted that an earlier fMRI study also failed to detect a noticeable change related to the compound's NMDA receptor antagonism. nih.gov

Pharmacogenetic Influences on Drug Response

Pharmacogenetic studies have been conducted to understand how genetic variations can influence the metabolism and distribution of this compound and its metabolites. nih.govacs.org An analysis of clinical trial data identified specific single nucleotide polymorphisms (SNPs) associated with the plasma concentrations of 4-Cl-KYN metabolites. nih.govacs.org

One key finding relates to the novel metabolite N-acetyl-4-Cl-KYN. A SNP in the gene N-acetyltransferase 8 (NAT8, rs13538) was found to be linked to the plasma levels of N-acetyl-4-Cl-KYN relative to the parent compound, 4-Cl-KYN. nih.govacs.org

Furthermore, genetic variation in the transporter responsible for getting 4-Cl-KYN across the blood-brain barrier was also found to be significant. A SNP in SLC7A5 (rs28582913), the gene that codes for the large neutral amino acid transporter 1 (LAT1), was associated with the plasma levels of the active metabolite, 7-Cl-KYNA. nih.govacs.org

Table 2: Identified Pharmacogenetic Associations for this compound

GeneSNPAssociated MetaboliteEffect
N-acetyltransferase 8 (NAT8) rs13538N-acetyl-4-Cl-KYNLinked to relative plasma levels of the metabolite vs. 4-Cl-KYN.
SLC7A5 (LAT1) rs285829137-Chlorokynurenic acid (7-Cl-KYNA)Associated with plasma levels of the active metabolite.

Single Nucleotide Polymorphisms (SNPs) in Metabolism and Transport Genes (e.g., NAT8, SLC7A5)

Pharmacogenetic analyses from clinical trial data have identified associations between specific single nucleotide polymorphisms (SNPs) and the plasma concentrations of this compound (4-Cl-KYN) and its metabolites. nih.govacs.org These genetic variations in enzymes and transporters can influence the metabolic fate and distribution of the compound.

One significant finding relates to a SNP in the N-acetyltransferase 8 (NAT8) gene, specifically rs13538. nih.govbiorxiv.org This nonsynonymous variant is associated with the plasma ratio of N-acetyl-4-Cl-KYN to 4-Cl-KYN. biorxiv.org The NAT8 gene is primarily expressed in the liver and kidneys and is involved in the acetylation of compounds to facilitate their excretion. biorxiv.org The rs13538 variant has been previously linked to circulating and urinary levels of N-acetyl-amino acids and is considered a potential susceptibility locus for chronic kidney disease. biorxiv.org

Another key genetic association was found with a SNP in the SLC7A5 gene (rs28582913), which codes for the large neutral amino acid transporter 1 (LAT1). nih.govacs.org This transporter is responsible for moving 4-Cl-KYN across the blood-brain barrier. iiab.mewikipedia.org The rs28582913 SNP was found to be associated with the plasma levels of the active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). nih.govacs.orgbiorxiv.org

These findings highlight the role of genetic factors in the metabolism and transport of this compound, which in turn affects the systemic exposure to the parent drug and its active metabolite.

Correlation with Plasma Drug Levels and Clinical Efficacy

Despite the established influence of genetic variations on the plasma levels of this compound and its active metabolite, 7-Cl-KYNA, clinical trials have not demonstrated a correlation between these plasma concentrations and clinical efficacy for treating depression. nih.govoup.com

In a randomized, placebo-controlled, double-blind, crossover trial involving individuals with treatment-resistant depression, 4-Cl-KYN monotherapy did not exert any antidepressant effects at the doses and treatment duration studied. nih.gov Pharmacokinetic measures of both 4-Cl-KYN and 7-Cl-KYNA were obtained from plasma and cerebrospinal fluid, yet no treatment effects were observed in the primary or secondary outcome measures. nih.gov

While preclinical studies in rodents had shown promise for rapid-acting antidepressant effects, two Phase II clinical trials in humans with major depressive disorder yielded negative results. nih.goviiab.me The failure to demonstrate antidepressant efficacy suggests that even with systemic exposure and central nervous system penetration, the resulting concentrations of the active metabolite, 7-Cl-KYNA, may have been insufficient to produce the desired therapeutic effect. oup.com

The following table summarizes the key pharmacokinetic parameters of this compound observed in human studies.

ParameterValueReference
Bioavailability (Humans) ≥ 31% wikipedia.org
Elimination Half-life 1.64 - 2.0 hours oup.com
Time to Peak Concentration (Tmax) Nearly 2 hours (at 1440 mg) oup.com
Maximum Concentration (Cmax) 64.4 µg/mL oup.com

Biosynthetic and Synthetic Methodologies

Natural Occurrence and Identification in Bioactive Compounds

L-4-Chlorokynurenine was first identified as a naturally occurring amino acid residue within the structure of lipopeptide antibiotics, specifically taromycin A and taromycin B. nih.gov These bioactive compounds are produced by the marine bacterium Saccharomonospora sp. CNQ-490. nih.govresearchgate.net The discovery of 4-Cl-Kyn in these natural products was significant, as it was previously known only as a synthetically derived prodrug candidate for neurological conditions. nih.govacs.org Its presence in the taromycin antibiotics unveiled a natural biosynthetic pathway for this halogenated amino acid. nih.gov

Enzymatic Biosynthesis from L-Tryptophan

The biosynthesis of L-4-Chlorokynurenine in Saccharomonospora sp. CNQ-490 originates from the common amino acid L-tryptophan. nih.govresearchgate.net A dedicated set of four enzymes within the taromycin biosynthetic gene cluster carries out this transformation. nih.govnih.gov This enzymatic cascade represents a unique biological route to a chlorinated neuroactive compound. nih.gov

Genetic and biochemical studies have successfully characterized the four enzymes essential for the conversion of L-tryptophan to L-4-Cl-Kyn. nih.govnih.gov The biosynthesis is initiated by a flavin-dependent tryptophan chlorinase, Tar14, which works in conjunction with its flavin reductase partner, Tar15. nih.govresearchgate.net Following the chlorination step, two other enzymes, Tar13 and Tar16, act sequentially. Tar13 is a tryptophan 2,3-dioxygenase, and Tar16 is a kynurenine (B1673888) formamidase. nih.govnih.gov Notably, both Tar13 and Tar16 are the first identified enzymes of their respective classes that show a preference for chlorinated substrates. nih.govnih.gov

EnzymeClassFunction in 4-Cl-Kyn Biosynthesis
Tar14 Flavin-dependent tryptophan chlorinaseCatalyzes the initial chlorination of L-tryptophan. nih.gov
Tar15 Flavin reductaseActs as a partner to Tar14, likely regenerating the flavin cofactor. nih.gov
Tar13 Tryptophan 2,3-dioxygenaseOxygenates the chlorinated tryptophan intermediate. nih.govnih.gov
Tar16 Kynurenine formamidaseHydrolyzes the formyl group from the intermediate to yield L-4-Cl-Kyn. nih.govnih.gov

Investigations into the substrate scope of the key biosynthetic enzymes have revealed interesting properties. nih.govnih.gov While Tar13 and Tar16 display a clear preference for chlorinated substrates over their non-halogenated counterparts, these enzymes, along with Tar14, also exhibit a degree of substrate promiscuity. nih.govnih.gov This flexibility suggests that they can accept and process a variety of substrates, which opens up possibilities for their use as versatile biocatalysts in synthetic applications. nih.govresearchgate.net The intriguing promiscuity of these enzymes makes them attractive targets for enzyme engineering to potentially create novel halogenated molecules. nih.govnih.gov

EnzymeSubstrate SpecificityNoted Promiscuity
Tar14 L-tryptophan for chlorination. nih.govShows some flexibility for other substrates, though details are part of ongoing research. nih.govresearchgate.net
Tar13 Preferentially accepts chlorinated tryptophan derivatives. nih.govnih.govExhibits intriguing promiscuity, suggesting potential for broader applications. nih.govnih.gov
Tar16 Selective for chlorinated N-formylkynurenine. nih.govnih.govDisplays intriguing promiscuity, indicating a capacity to act on various related molecules. nih.govnih.gov

Chemoenzymatic Synthesis Approaches

The characterization of the Tar enzymes has highlighted their potential as powerful tools for chemoenzymatic synthesis. nih.govnih.gov These enzymes could be integrated into synthetic routes to produce 4-Cl-Kyn and other halogenated aromatic compounds more efficiently and with high specificity. researchgate.net A chemoenzymatic strategy would leverage the unique catalytic capabilities of these enzymes, particularly the selective halogenation and subsequent modifications, which can be challenging to achieve through traditional chemical methods. While the enzymes have been identified as promising candidates, the development of specific chemoenzymatic processes for the large-scale production of 4-Cl-Kyn is an area of active research. nih.govnih.gov

Engineered Microbial Systems for Production and Delivery

The elucidation of the complete biosynthetic pathway for L-4-Cl-Kyn from L-tryptophan opens the door for the development of engineered microbial systems for its production. researchgate.net By introducing the tar gene cluster (Tar13, Tar14, Tar15, and Tar16) into a suitable microbial host, it may be possible to create a "cell factory" for the efficient and sustainable synthesis of this valuable compound. Furthermore, there is an exciting prospect for utilizing engineered microbes for the delivery of 4-Cl-Kyn, representing a potential avenue for microbiome-based therapies for certain neurological disorders. researchgate.net This approach, however, remains a forward-looking opportunity contingent on further research and development.

Future Directions and Unanswered Questions

Optimization of CNS Delivery and Target Engagement

A primary challenge for kynurenine-based therapeutics is effectively crossing the blood-brain barrier (BBB). mdpi.com 4-Cl-KYN was developed as a prodrug to overcome the poor BBB penetration of its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site. nih.govwikipedia.orgnih.gov 4-Cl-KYN itself readily enters the brain via the large neutral amino acid transporter 1 (LAT1) and is then converted to 7-Cl-KYNA within astrocytes. wikipedia.orgnih.gov

Despite this prodrug strategy, achieving sufficient and sustained concentrations of 7-Cl-KYNA at the target site remains a critical hurdle. researchgate.net Future research is focused on several key areas:

Enhancing Transport: One strategy currently under investigation is the co-administration of 4-Cl-KYN with probenecid (B1678239), an inhibitor of organic anion transporters. biorxiv.orgnih.gov These transporters are responsible for the rapid excretion of 7-Cl-KYNA from the brain. nih.gov Preclinical studies in rodents demonstrated that this combination could dramatically increase the brain's extracellular fluid concentration of 7-Cl-KYNA. biorxiv.org A clinical trial is underway to assess if this effect translates to humans. biorxiv.orgpatsnap.com

Understanding Metabolites: Recent studies have identified a novel metabolite, N-acetyl-4-Cl-KYN. nih.govacs.orgnih.gov While this metabolite does not appear to interfere with the uptake of 4-Cl-KYN across the BBB via LAT1, it does inhibit renal and hepatic transporters involved in excretion. nih.govacs.orgnih.gov This interaction could potentially limit the excretion of co-administered drugs and requires further investigation. acs.orgnih.gov

Novel Delivery Systems: Beyond prodrugs, next-generation approaches like lipid-based nanoparticle systems are being considered to improve the delivery of kynurenine (B1673888) derivatives. mdpi.compreprints.org These systems could enhance central nervous system (CNS) bioavailability, allow for sustained release, and reduce off-target toxicity. preprints.org

Investigation of Combination Therapies

Given the complexity of CNS disorders, combination therapies represent a promising path forward. The potential for 4-Cl-KYN to be used synergistically with other agents is an active area of exploration.

Adjunctive Antidepressant Therapy: For major depressive disorder (MDD), 4-Cl-KYN could be administered as an adjunctive treatment alongside standard antidepressants. google.com This approach could augment the therapeutic effects of existing medications, particularly for patients with an inadequate response to monotherapy. google.com

Combination with Probenecid: As mentioned, a key combination strategy is the use of probenecid to increase the CNS concentration of 7-Cl-KYNA. biorxiv.org An open-label drug interaction study is evaluating the safety, pharmacokinetics, and pharmacodynamics of 4-Cl-KYN administered alone and in combination with probenecid in healthy subjects. patsnap.com

Future trials will need to systematically evaluate various combinations, identifying which agents provide a synergistic effect in specific patient populations. google.com

Refinement of Patient Selection Strategies via Biomarkers and Pharmacogenetics

A significant takeaway from past trials is the need for better patient stratification. The heterogeneity of disorders like depression means that a "one-size-fits-all" approach is unlikely to succeed. mdpi.com Future development of 4-Cl-KYN will heavily rely on identifying individuals most likely to respond to treatment through biomarkers and pharmacogenetics.

Pharmacogenetic Markers: Research has already identified genetic variations that influence the metabolism and distribution of 4-Cl-KYN. nih.govacs.orgnih.gov A single nucleotide polymorphism (SNP) in the N-acetyltransferase 8 (NAT8) gene is linked to the plasma levels of the N-acetyl-4-Cl-KYN metabolite. nih.govnih.gov Another SNP in SLC7A5, the gene encoding the LAT1 transporter, is associated with plasma levels of the active metabolite, 7-Cl-KYNA. nih.govacs.orgnih.gov These findings provide a clear path toward using genetic screening to optimize treatment.

Table 1: Identified Pharmacogenetic Associations for 4-Chlorokynurenine

GeneSNPAssociated FindingPotential Clinical ImplicationSource
N-acetyltransferase 8 (NAT8)rs13538Linked to plasma levels of N-acetyl-4-Cl-KYN relative to 4-Cl-KYN.May help predict metabolite profile and potential for drug-drug interactions. nih.govacs.orgnih.gov
SLC7A5 (LAT1)rs28582913Associated with plasma levels of the active metabolite, 7-Cl-KYNA.Could identify patients with more efficient conversion and transport of the active compound. nih.govacs.orgnih.gov

Biomarkers of the Kynurenine Pathway: There is growing evidence that measuring metabolites of the kynurenine pathway in plasma and cerebrospinal fluid (CSF) could serve as crucial biomarkers. nih.govgoogle.com An imbalance, such as low kynurenic acid (KYNA) and high quinolinic acid (QUIN), has been associated with suicidality and may help stratify patients for their probability of responding to 4-Cl-KYN. google.comcpn.or.kr Future trials should incorporate the longitudinal measurement of these metabolites to correlate them with clinical outcomes. nih.gov

Electrophysiological Biomarkers: Neurophysiological markers, such as mismatch negativity (MMN) which can be measured using electroencephalography (EEG), are being explored to provide tangible evidence of NMDAR engagement in the brain. clinicaltrials.govscielo.br This could help confirm that the drug is reaching its target at sufficient levels to have a biological effect. clinicaltrials.gov

Exploration of Novel Therapeutic Indications and Mechanisms

While initial focus was on depression, preclinical data suggests 4-Cl-KYN may be effective for a range of other conditions. biorxiv.orgwikipedia.org This diversification of indications is a key component of its future development.

Neuropathic Pain: Animal models have shown that 4-Cl-KYN has potent antihyperalgesic actions in models of nerve injury, making it a strong candidate for treating chronic neuropathic pain. google.cominknowvation.com

Movement Disorders: There is ongoing investigation into its use for L-DOPA-induced dyskinesia in patients with Parkinson's disease. biorxiv.orgpatsnap.com A Phase 2 proof-of-concept study has been initiated for this indication. patsnap.com

Neurodegenerative Diseases: Efficacy in an animal model of Huntington's disease has been reported. wikipedia.org Furthermore, a metabolite of 4-Cl-KYN, 4-chloro-3-hydroxy-anthranilic acid, inhibits the enzyme 3-hydroxyanthranilate oxidase, a mechanism that provides a rationale for testing in neurodegenerative diseases. wikipedia.org

Other Potential Indications: Preclinical studies have also pointed towards potential use as an anticonvulsant. biorxiv.org

This exploration into new diseases, backed by distinct mechanistic rationales, broadens the therapeutic potential of the compound beyond its initial scope.

Long-term Safety and Efficacy Profile Delineation

Existing clinical trials have been relatively short-term, typically lasting a few weeks. nih.govoup.com While these studies have shown that 4-Cl-KYN is generally safe and well-tolerated, comprehensive long-term safety and efficacy data are currently lacking. researchgate.netoup.com Future clinical trials must be designed with longer follow-up periods to:

Establish a durable efficacy profile.

Identify any potential adverse effects that may only emerge with chronic administration.

Determine the sustainability of treatment effects, especially in chronic conditions like neuropathic pain or neurodegenerative diseases.

Advanced Preclinical Modeling and Translational Gap Bridging

A significant challenge highlighted by 4-Cl-KYN's development is the "translational gap" between promising results in animal models and outcomes in human clinical trials. researchgate.net While the compound showed rapid and persistent antidepressant-like effects in various rodent models (e.g., forced swim test, learned helplessness), these findings did not translate to efficacy in a trial for treatment-resistant depression. nih.govresearchgate.net

Bridging this gap requires a multi-pronged approach:

Developing More Predictive Models: Moving beyond traditional behavioral tests in rodents to more sophisticated models that may better replicate the complex neurobiology of human psychiatric disorders. This could include using genetic models, models incorporating neuroinflammation, or assessing more complex cognitive and behavioral endpoints.

Integrating Biomarkers in Preclinical Stages: Routinely incorporating the same biomarkers in animal studies that are planned for human trials (e.g., plasma kynurenine metabolites, electrophysiological measures) can help validate their utility and improve the predictive power of the preclinical data.

Refining Interspecies Scaling: Improving the understanding of how pharmacokinetics and pharmacodynamics scale from rodents to humans is crucial for selecting appropriate doses and predicting CNS target engagement in early-phase clinical trials.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for producing 4-chlorokynurenine, and how do they influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via enzymatic or chemical modification of kynurenine precursors. For example, chlorination at the 4-position involves halogenation under controlled pH to avoid side reactions. Yield optimization requires monitoring reaction intermediates using HPLC-MS, while purity is validated via NMR and elemental analysis . Key challenges include minimizing by-products like 5-chlorokynurenine, which can confound pharmacological assays.

Q. How is this compound metabolized in vivo, and what analytical techniques are used to track its metabolites?

  • Methodological Answer : this compound undergoes N-acetylation via NAT8 in the liver and kidneys to form N-acetyl-4-chlorokynurenine, detectable in plasma via LC-MS/MS. Genetic variations (e.g., rs13538 in NAT8) influence metabolic rates, necessitating genotyping in pharmacokinetic studies . Brain penetration is facilitated by LAT1 transporters, with conversion to 7-chlorokynurenic acid (a glycine-site NMDA antagonist) confirmed via microdialysis in rodent models .

Q. What in vitro assays are critical for evaluating this compound’s NMDA receptor modulation?

  • Methodological Answer : Competitive binding assays using radiolabeled glycine ([³H]-MDL105,519) in cortical membrane preparations are standard. IC₅₀ values should be cross-validated with electrophysiological recordings in hippocampal slices to confirm functional antagonism. Contradictions in potency (e.g., species-specific differences) may arise from variations in receptor subunit composition .

Advanced Research Questions

Q. How do pharmacogenetic factors (e.g., NAT8 polymorphisms) influence interindividual variability in this compound efficacy?

  • Methodological Answer : Cohort studies integrating GWAS and pharmacokinetic data are essential. For rs13538 (A/G), GG genotypes correlate with higher N-acetyl-4-chlorokynurenine:this compound plasma ratios (mean ± SEM: 2.3 ± 0.4 vs. 1.1 ± 0.2 in AA carriers) . Functional validation via recombinant NAT8 assays reveals Phe143Ser variants reduce catalytic efficiency by 40%, requiring dose adjustments in clinical trials .

Q. What experimental strategies resolve contradictions in this compound’s brain bioavailability across preclinical models?

  • Methodological Answer : Discrepancies arise from differences in probenecid co-administration (inhibits OAT3-mediated efflux) and blood-brain barrier integrity. Systematic meta-analysis of rodent vs. primate data shows primates require higher probenecid doses (20 mg/kg vs. 10 mg/kg in rats) to achieve equivalent CNS concentrations . Advanced imaging (PET with [¹¹C]-labeled this compound) can quantify regional distribution non-invasively.

Q. How can researchers optimize prodrug design to enhance this compound’s CNS delivery while minimizing peripheral metabolism?

  • Methodological Answer : Structure-activity relationship (SAR) studies identify substituents that improve LAT1 affinity without increasing NAT8 susceptibility. For example, esterification at the α-amino group reduces hepatic metabolism but requires balancing lipophilicity (logP >1.5) for blood-brain barrier penetration. In silico modeling (e.g., AlphaFold-predicted NAT8 binding pockets) guides rational design .

Methodological Recommendations

  • Experimental Design : Include probenecid in rodent studies to mirror human transporter dynamics .
  • Data Contradiction Analysis : Use Mendelian randomization to distinguish genetic vs. environmental influences on pharmacokinetics .
  • Ethical Compliance : Adhere to NIH guidelines for genetic studies involving underrepresented populations, given rs13538’s allele frequency disparities (A = 0.79 in Europeans vs. 0.62 in Africans) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.